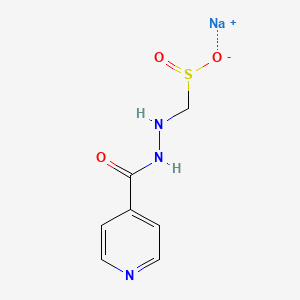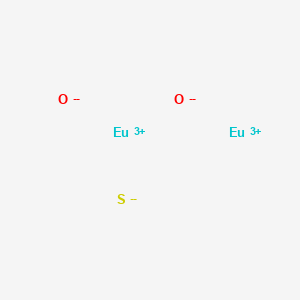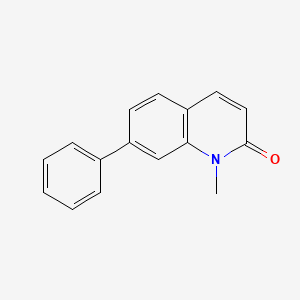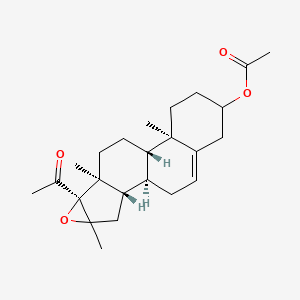
Sodium pyroantimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium pyroantimonate is an inorganic salt compound of antimony. It appears as a white powder and has low toxicity . It is produced from antimony oxide and other antimony products through alkali and hydrogen peroxide production . It is mainly used as a clarifier for black and white, color display tube glass, and more widely used in engineering thermoplastics, rubber flame retardant .
Synthesis Analysis
A technical route for preparing sodium pyroantimonate involves pressure oxidation in NaOH solution . The E-pH diagram of the Sb-H2O system shows that Sb(III) from antimony trioxide can be oxidized to Sb(V) to prepare sodium pyroantimonate under different alkaline concentrations .Molecular Structure Analysis
Sodium pyroantimonate has the molecular formula NaSb(OH)6 . Antimonate compounds, like sodium pyroantimonate, contain a metallic element, oxygen, and antimony in an oxidation state of +5 . These compounds adopt polymeric structures with M-O-Sb linkages .Physical And Chemical Properties Analysis
Sodium pyroantimonate appears as a white powder, with granular crystallization and isoaxial crystallization of two kinds . It has a melting point of 1200℃ and a boiling point of 1400℃ . It is soluble in tartaric acid, sodium sulfide solution, concentrated sulfuric acid, slightly soluble in alcohol, ammonium salt, and insoluble in acetic acid, dilute alkali, dilute inorganic acid, and cold water .Orientations Futures
With further developments in the electronics industry, sodium pyroantimonate will have even more potential applications . There is ongoing research to improve the synthesis process, such as using pressured air oxidation . The goal is to move towards more sustainable life cycles for antimony, including the recycling of end-of-life products or recovering antimony from industrial process residues .
Propriétés
Numéro CAS |
12507-68-5 |
|---|---|
Nom du produit |
Sodium pyroantimonate |
Formule moléculaire |
H2Na2O7Sb2 |
Poids moléculaire |
403.509 |
Nom IUPAC |
disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate |
InChI |
InChI=1S/2Na.2H2O.5O.2Sb/h;;2*1H2;;;;;;;/q2*+1;;;;;;2*-1;2*+1/p-2 |
Clé InChI |
RURQIMRKMDEGBS-UHFFFAOYSA-L |
SMILES |
O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[Na+].[Na+] |
Synonymes |
Sodium pyroantimonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



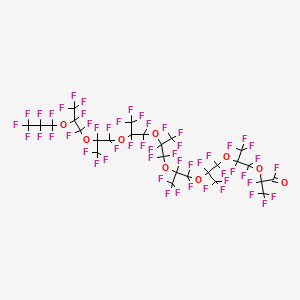
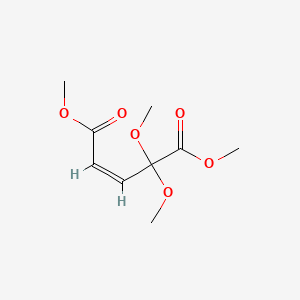
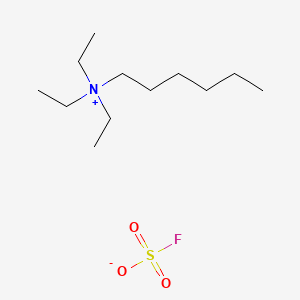
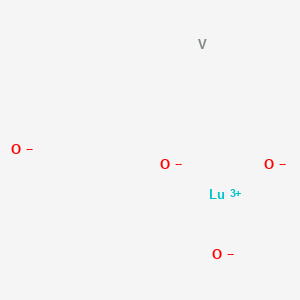
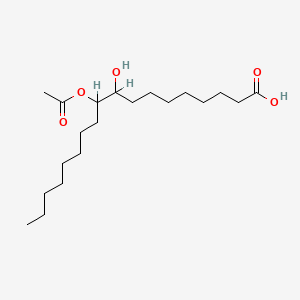
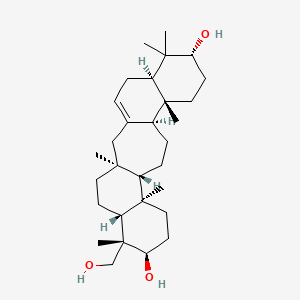
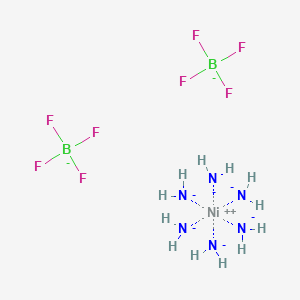
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)
